molecular formula C13H15N5O B2901773 N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine CAS No. 332074-04-1

N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine

Cat. No.: B2901773
CAS No.: 332074-04-1
M. Wt: 257.297
InChI Key: VPUDVJOHRCQMCZ-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-N’-(4-hydroxyphenyl)guanidine is a synthetic organic compound that features a pyrimidine ring substituted with dimethyl groups and a guanidine moiety linked to a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N’-(4-hydroxyphenyl)guanidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate diketone and a guanidine derivative under acidic or basic conditions.

    Substitution with Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Coupling with Hydroxyphenyl Group: The final step involves coupling the pyrimidine derivative with a hydroxyphenyl group through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of N-(4,6-dimethylpyrimidin-2-yl)-N’-(4-hydroxyphenyl)guanidine would involve large-scale batch or continuous flow processes, optimized for yield and purity. Key considerations include reaction temperature, solvent choice, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-N’-(4-hydroxyphenyl)guanidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the hydroxyphenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Bases like sodium hydride or acids like hydrochloric acid, depending on the nature of the substituent.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted phenyl or pyrimidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Possible applications in the development of new materials or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which N-(4,6-dimethylpyrimidin-2-yl)-N’-(4-hydroxyphenyl)guanidine exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or nucleic acids, depending on its structure and functional groups.

    Pathways Involved: The compound could modulate biochemical pathways related to its target, such as inhibiting enzyme activity or altering gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(4,6-dimethylpyrimidin-2-yl)-N’-(4-methoxyphenyl)guanidine: Similar structure but with a methoxy group instead of a hydroxy group.

    N-(4,6-dimethylpyrimidin-2-yl)-N’-(4-chlorophenyl)guanidine: Similar structure but with a chloro group instead of a hydroxy group.

Uniqueness

N-(4,6-dimethylpyrimidin-2-yl)-N’-(4-hydroxyphenyl)guanidine is unique due to the presence of both the hydroxyphenyl and dimethylpyrimidine moieties, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(4-hydroxyphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O/c1-8-7-9(2)16-13(15-8)18-12(14)17-10-3-5-11(19)6-4-10/h3-7,19H,1-2H3,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUDVJOHRCQMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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